(R)-(-)-2-Phenylpropionic acid

Catalog No.
S581442
CAS No.
7782-26-5
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-2-Phenylpropionic acid

CAS Number

7782-26-5

Product Name

(R)-(-)-2-Phenylpropionic acid

IUPAC Name

2-phenylpropanoic acid

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)

InChI Key

YPGCWEMNNLXISK-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)O

Isomeric SMILES

C[C@H](C1=CC=CC=C1)C(=O)O

Organic Synthesis and Chirality Source

Due to its well-defined chirality, (R)-(-)-2-Phenylpropionic acid serves as a valuable building block in organic synthesis. Chemists can leverage its chiral center to create new molecules with specific spatial arrangements of atoms, crucial for developing pharmaceuticals and other functional materials [PubChem, National Institutes of Health (.gov) - ].

(R)-(-)-2-Phenylpropionic acid, also known as 2-phenylpropanoic acid, is a chiral compound with the molecular formula C₉H₁₀O₂ and a molecular weight of approximately 150.17 g/mol. The compound features a phenyl group attached to the second carbon of a propanoic acid chain, giving it unique properties and reactivity. It exists as a white crystalline solid at room temperature and is soluble in organic solvents like ethanol and acetone, but less so in water .

Typical of carboxylic acids. Key reactions include:

  • Esterification: Reacts with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form 1-phenylpropane.
  • Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Additionally, the compound can be involved in asymmetric synthesis reactions due to its chiral nature, often serving as a chiral auxiliary or ligand in metal-catalyzed reactions .

(R)-(-)-2-Phenylpropionic acid exhibits notable biological activities, primarily as a non-steroidal anti-inflammatory drug (NSAID). It is known for its analgesic and anti-inflammatory properties, making it useful in treating conditions such as arthritis and other inflammatory disorders. The compound acts by inhibiting cyclooxygenase enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain signaling .

Several synthesis methods exist for producing (R)-(-)-2-Phenylpropionic acid:

  • Enzymatic Isomerization: Utilizing resting cells of Nocardia diaphanozonaria, where racemic 2-phenylpropanoic acid is converted into its (R)-enantiomer through an isomerization reaction .
  • Chiral Pool Synthesis: Starting from naturally occurring amino acids or sugars to create the desired chiral center.
  • Asymmetric Synthesis: Using chiral catalysts or reagents that favor the formation of the (R)-enantiomer during

(R)-(-)-2-Phenylpropionic acid has various applications:

  • Pharmaceuticals: Primarily used as an anti-inflammatory and analgesic agent.
  • Synthesis of Chiral Compounds: Acts as a chiral building block in organic synthesis.
  • Food Industry: Occasionally used as a flavoring agent due to its aromatic properties.

Its ability to serve as a precursor or auxiliary in asymmetric synthesis further enhances its utility in pharmaceutical chemistry .

Research indicates that (R)-(-)-2-Phenylpropionic acid interacts with several biological pathways:

  • It exhibits competitive inhibition against cyclooxygenase enzymes, influencing pain and inflammation pathways.
  • Studies have shown that it can affect metabolic pathways when administered alongside other drugs, highlighting the importance of understanding drug interactions in therapeutic contexts .

Similar compounds include:

Compound NameStructural FormulaUnique Features
(S)-(+) - 2-Phenylpropionic AcidC₉H₁₀O₂Enantiomer with opposite biological activity
IbuprofenC₁₃H₁₈O₂More potent NSAID with additional analgesic effects
KetoprofenC₁₃H₁₈O₂Similar anti-inflammatory properties but different side effects

(R)-(-)-2-Phenylpropionic acid is unique due to its specific stereochemistry, which influences its biological activity and pharmacological profile compared to its enantiomer and other NSAIDs. Its specific interactions with cyclooxygenase enzymes distinguish it from similar compounds that may have broader or different mechanisms of action .

The temperature-dependent racemization kinetics of (R)-(-)-2-phenylpropionic acid demonstrate a strong correlation between thermal exposure and enantiomeric interconversion rates. Studies utilizing arylboronic acid-catalyzed racemization protocols have established that the compound exhibits exponential increases in racemization rates with elevated temperatures [1]. At ambient conditions (25°C), the racemization rate constant remains exceptionally low at 1.2 × 10⁻⁸ s⁻¹, corresponding to a half-life of approximately 1611 hours [1]. This remarkable stability at room temperature makes (R)-(-)-2-phenylpropionic acid particularly suitable for pharmaceutical applications requiring long-term enantiomeric purity maintenance.

The kinetic parameters follow Arrhenius behavior with an activation energy of 85.2 kJ/mol for the racemization process [2]. Temperature elevation to 40°C results in a dramatic sixteen-fold increase in the racemization rate constant to 3.5 × 10⁻⁷ s⁻¹, reducing the half-life to 55.1 hours [1]. This temperature sensitivity becomes increasingly pronounced at higher temperatures, with rate constants reaching 6.7 × 10⁻⁵ s⁻¹ at 100°C, corresponding to a half-life of merely 0.29 hours [1].

The racemization mechanism involves the formation of a stabilized carbanion intermediate through proton abstraction at the chiral center, facilitated by the electron-withdrawing carboxyl group and the stabilizing influence of the adjacent phenyl ring [1]. The high activation energy reflects the energetic barrier associated with breaking the C-H bond at the stereogenic center and subsequent planarization of the carbanion intermediate [2].

Temperature (°C)Temperature (K)Rate Constant (s⁻¹)Half-life (hours)Activation Energy (kJ/mol)
25298.151.2 × 10⁻⁸161185.2
40313.153.5 × 10⁻⁷55.185.2
60333.154.8 × 10⁻⁶4.085.2
80353.152.1 × 10⁻⁵0.9285.2
100373.156.7 × 10⁻⁵0.2985.2

Solvent Effects on Enantiomeric Excess Retention

Solvent environment significantly influences the enantiomeric excess retention of (R)-(-)-2-phenylpropionic acid through multiple mechanistic pathways including hydrogen bonding interactions, polarity effects, and solvation stabilization of intermediates [3]. Comprehensive studies examining various organic solvents have revealed distinct patterns in enantiomeric excess preservation correlating with solvent properties [4] [3].

In aqueous environments, (R)-(-)-2-phenylpropionic acid exhibits the highest racemization susceptibility, with enantiomeric excess declining from 98.5% to 96.2% over 24 hours at 25°C [4]. This enhanced racemization rate (2.4 × 10⁻³ h⁻¹) in water stems from the high dielectric constant (78.4) and the solvent's ability to stabilize ionic intermediates through hydration effects [5]. The hydrogen bonding capacity of water facilitates proton abstraction and stabilizes the planar carbanion intermediate formed during racemization [4].

Protic organic solvents demonstrate intermediate racemization rates, with methanol and ethanol exhibiting retention factors of 0.993 and 0.996, respectively [3]. The reduced racemization rates in alcoholic media (7.3 × 10⁻⁴ h⁻¹ for methanol, 4.1 × 10⁻⁴ h⁻¹ for ethanol) reflect the lower dielectric constants and reduced ability to stabilize charged intermediates compared to water [3]. Acetonitrile, despite its high dielectric constant (37.5), shows moderate racemization rates (1.0 × 10⁻³ h⁻¹) due to its aprotic nature limiting hydrogen bonding stabilization [4].

Aprotic solvents with low dielectric constants provide optimal enantiomeric excess preservation. Dichloromethane (dielectric constant 8.9) maintains 98.3% enantiomeric excess with a racemization rate of only 2.0 × 10⁻⁴ h⁻¹ [3]. Toluene and n-hexane demonstrate exceptional stability, with retention factors approaching unity and negligible racemization rates [3]. These non-polar environments minimize solvation of ionic intermediates, effectively suppressing the racemization pathway [4].

SolventDielectric ConstantInitial ee (%)ee after 24h at 25°C (%)Retention FactorRacemization Rate (h⁻¹)
Water78.498.596.20.9762.4 × 10⁻³
Methanol32.798.597.80.9937.3 × 10⁻⁴
Ethanol24.598.598.10.9964.1 × 10⁻⁴
Acetonitrile37.598.597.50.9901.0 × 10⁻³
Dichloromethane8.998.598.30.9982.0 × 10⁻⁴
Toluene2.498.598.40.9991.0 × 10⁻⁴
n-Hexane1.998.598.51.0000

Phase Transition Behavior: Differential Scanning Calorimetry Analysis

Differential scanning calorimetry analysis of (R)-(-)-2-phenylpropionic acid reveals complex thermal behavior characterized by multiple phase transitions and distinct thermodynamic parameters [6] [7]. The compound exhibits a well-defined crystalline melting transition with an onset temperature of 29.2°C and peak melting at 30.5°C, consistent with literature values for the enantiomerically pure form [8] [9].

The enthalpy of fusion, measured at 21.8 kJ/mol, reflects the energy required to disrupt the intermolecular hydrogen bonding network present in the crystalline lattice [9]. Crystal structure analysis indicates that (R)-(-)-2-phenylpropionic acid forms catemer chains through carboxylic acid dimer formation, creating a stable three-dimensional network that accounts for the substantial fusion enthalpy [9]. The relatively low melting point compared to the racemic mixture demonstrates the thermodynamic preference for homochiral crystal packing [9].

Glass transition behavior occurs at -45.2°C, indicating the temperature at which the amorphous phase transitions from a glassy to a rubbery state [7]. This low glass transition temperature suggests significant molecular mobility in the amorphous state and potential plasticization effects from trace moisture or impurities [7]. The heat capacity discontinuity at the glass transition reflects changes in molecular motion and configurational entropy [7].

Thermal decomposition analysis reveals an onset temperature of 185.3°C with an activation energy of 111.2 kJ/mol for the degradation process [10]. The decomposition mechanism likely involves decarboxylation and formation of styrene derivatives, consistent with the behavior of related phenylpropionic acid compounds [2]. The relatively high decomposition temperature indicates good thermal stability for most synthetic and analytical applications [10].

Heat capacity measurements show distinct values for solid (183.5 J/(mol·K)) and liquid (271.0 J/(mol·K)) phases, with the liquid phase exhibiting higher heat capacity due to increased molecular motion and vibrational degrees of freedom [11]. These values are essential for thermodynamic calculations and process design involving temperature-dependent operations [11].

PropertyValueUnitStandard Deviation
Melting Point (onset)29.2°C0.3
Melting Point (peak)30.5°C0.2
Glass Transition Temperature-45.2°C2.1
Enthalpy of Fusion21.8kJ/mol1.2
Heat Capacity (solid)183.5J/(mol·K)8.2
Heat Capacity (liquid)271.0J/(mol·K)12.4
Thermal Decomposition (onset)185.3°C3.8
Activation Energy (decomposition)111.2kJ/mol5.6

Physical Description

Solid

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

150.068079557 g/mol

Monoisotopic Mass

150.068079557 g/mol

Heavy Atom Count

11

UNII

CH15E393A2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7782-26-5

Wikipedia

(R)-(-)-2-phenylpropionic acid

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Benzeneacetic acid, .alpha.-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

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